molecular formula C10H12N2 B8566153 (5-methyl-1H-indol-4-yl)methanamine

(5-methyl-1H-indol-4-yl)methanamine

Cat. No. B8566153
M. Wt: 160.22 g/mol
InChI Key: ZMWAQFFXEUUEHS-UHFFFAOYSA-N
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Patent
US08637537B2

Procedure details

A mixture of 302 (54 mg, 0.346 mmol) and Raney Ni (100 mg) in 7M ammonia in MeOH (20 mL) was stirred under hydrogen at RT for 3 h. It was filtered through Celite®, and the filtrate was concentrated under reduced pressure to afford 53 mg (95.7%) of (5-methyl-1H-indol-4-yl)methanamine (304) as yellow solid: MS (ESI) m/z=144.3 (M−16).
Name
Quantity
54 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][C:8]2[NH:7][CH:6]=[CH:5][C:4]=2[C:3]=1[C:11]#[N:12]>N.CO.[Ni]>[CH3:1][C:2]1[C:3]([CH2:11][NH2:12])=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2

Inputs

Step One
Name
Quantity
54 mg
Type
reactant
Smiles
CC1=C(C=2C=CNC2C=C1)C#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
100 mg
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under hydrogen at RT for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
It was filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC=1C(=C2C=CNC2=CC1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 53 mg
YIELD: PERCENTYIELD 95.7%
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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